molecular formula C18H13ClFN5 B11216657 N-(2-chlorobenzyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

N-(2-chlorobenzyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11216657
M. Wt: 353.8 g/mol
InChI Key: PJOCUINQVWDVDS-UHFFFAOYSA-N
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Description

N-[(2-CHLOROPHENYL)METHYL]-1-(4-FLUOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused ring system containing both pyrazole and pyrimidine rings. The presence of chlorophenyl and fluorophenyl groups further enhances its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-CHLOROPHENYL)METHYL]-1-(4-FLUOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE typically involves multi-step reactions starting from readily available starting materials. One common method involves the condensation of 2-chlorobenzylamine with 4-fluorobenzaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with hydrazine hydrate to form the pyrazole ring. The final step involves the reaction of the pyrazole intermediate with a suitable pyrimidine precursor under acidic or basic conditions to form the desired pyrazolopyrimidine compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[(2-CHLOROPHENYL)METHYL]-1-(4-FLUOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and fluorophenyl positions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Sodium methoxide, potassium tert-butoxide, and other nucleophiles.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can have different biological activities and properties.

Scientific Research Applications

N-[(2-CHLOROPHENYL)METHYL]-1-(4-FLUOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory activities.

    Industry: Used in the development of new materials and as a precursor for the synthesis of various functionalized compounds.

Mechanism of Action

The mechanism of action of N-[(2-CHLOROPHENYL)METHYL]-1-(4-FLUOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, inhibiting their activity and modulating various biological processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

N-[(2-CHLOROPHENYL)METHYL]-1-(4-FLUOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE can be compared with other similar compounds, such as:

    Pyrazolopyrimidine Derivatives: These compounds share the same core structure but differ in the substituents attached to the pyrazole and pyrimidine rings. Examples include 1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine and 1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

    Indole Derivatives: These compounds have a similar fused ring system but contain an indole core instead of a pyrazolopyrimidine core. Examples include indole-3-acetic acid and indole-3-carbinol.

The uniqueness of N-[(2-CHLOROPHENYL)METHYL]-1-(4-FLUOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE lies in its specific substituents and the resulting biological activities, which can differ significantly from those of other similar compounds.

Properties

Molecular Formula

C18H13ClFN5

Molecular Weight

353.8 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C18H13ClFN5/c19-16-4-2-1-3-12(16)9-21-17-15-10-24-25(18(15)23-11-22-17)14-7-5-13(20)6-8-14/h1-8,10-11H,9H2,(H,21,22,23)

InChI Key

PJOCUINQVWDVDS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNC2=C3C=NN(C3=NC=N2)C4=CC=C(C=C4)F)Cl

Origin of Product

United States

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